molecular formula C22H17N5 B5142380 3-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile

3-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile

Numéro de catalogue B5142380
Poids moléculaire: 351.4 g/mol
Clé InChI: CQEGSNXKCFTVCD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile, also known as MPBD, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of drug discovery. MPBD is a small molecule inhibitor that targets a specific protein called bromodomain and extra-terminal domain (BET), which plays a crucial role in gene regulation.

Mécanisme D'action

3-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile targets the bromodomain and extra-terminal domain (BET) proteins, which are involved in the regulation of gene transcription. BET proteins bind to acetylated lysine residues on histones, which are involved in the packaging of DNA in the nucleus. This binding leads to the recruitment of other proteins that promote gene transcription. 3-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile inhibits the activity of BET proteins by binding to their bromodomains, preventing the recruitment of other proteins and leading to the suppression of gene transcription.
Biochemical and Physiological Effects:
3-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile has been shown to have potent anti-proliferative effects on cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects in animal models of inflammation. 3-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile has been shown to inhibit the expression of cytokines and chemokines, which are involved in the inflammatory response. 3-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile has also been shown to have cardiovascular effects, including the regulation of blood pressure and the prevention of atherosclerosis.

Avantages Et Limitations Des Expériences En Laboratoire

3-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile has several advantages for lab experiments. It has a high potency and specificity for BET proteins, making it a useful tool for studying the role of BET proteins in gene regulation. 3-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile is also relatively easy to synthesize, which makes it accessible to researchers. However, 3-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in some experiments. 3-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile also has a short half-life in vivo, which can limit its effectiveness in animal studies.

Orientations Futures

There are several future directions for the study of 3-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile. One area of research is the development of more potent and selective BET inhibitors. Another area of research is the identification of new targets for 3-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile and other BET inhibitors. BET proteins are involved in the regulation of many genes, and targeting them may have unintended consequences. Identifying new targets for BET inhibitors could lead to the development of more effective and safer drugs. Finally, the use of 3-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile and other BET inhibitors in combination with other drugs could lead to new treatment strategies for cancer, inflammation, and other diseases.

Méthodes De Synthèse

The synthesis of 3-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile involves several steps, including the condensation of 3-aminopyrazole and 3-bromoanisole, followed by the reaction with 3-methylpyrazine-2-carboxaldehyde to form the intermediate compound. The final step involves the reaction of the intermediate compound with benzonitrile to produce 3-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile. The synthesis of 3-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile has been optimized to improve the yield and purity of the final product.

Applications De Recherche Scientifique

3-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile has been extensively studied for its potential applications in drug discovery. The BET protein family plays a crucial role in gene regulation, and its dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases. 3-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile has been shown to inhibit the activity of BET proteins, leading to the suppression of gene transcription. This makes 3-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile a promising candidate for the development of new drugs for the treatment of various diseases.

Propriétés

IUPAC Name

3-[[3-[3-(3-methylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5/c1-16-22(25-10-9-24-16)20-7-3-6-19(13-20)21-8-11-27(26-21)15-18-5-2-4-17(12-18)14-23/h2-13H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEGSNXKCFTVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C2=CC=CC(=C2)C3=NN(C=C3)CC4=CC(=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[3-[3-(3-Methylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]benzonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.